molecular formula C11H12BrClN2OS2 B14716324 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-(2-hydroxyethyl)- CAS No. 21494-86-0

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-(2-hydroxyethyl)-

Cat. No.: B14716324
CAS No.: 21494-86-0
M. Wt: 367.7 g/mol
InChI Key: AZQQYYNEHMCOEP-UHFFFAOYSA-N
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Description

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-(2-hydroxyethyl)- is a complex organic compound that belongs to the class of thiadiazines These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-(2-hydroxyethyl)- typically involves multi-step organic reactions. The starting materials often include substituted anilines, carbon disulfide, and other reagents that facilitate the formation of the thiadiazine ring. The reaction conditions may involve:

    Temperature: Moderate to high temperatures to drive the reaction.

    Catalysts: Acid or base catalysts to promote ring closure.

    Solvents: Organic solvents such as ethanol or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-(2-hydroxyethyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The thiadiazine ring can be reduced under specific conditions.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of thiadiazines have shown potential as antimicrobial and antifungal agents. The presence of halogen atoms may enhance these properties.

Medicine

In medicine, compounds similar to 2H-1,3,5-Thiadiazine-2-thione have been investigated for their potential as therapeutic agents, particularly in the treatment of infections and inflammatory diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-(2-hydroxyethyl)- exerts its effects is likely related to its ability to interact with biological molecules. The halogen atoms and hydroxyethyl group may facilitate binding to enzymes or receptors, leading to various biological effects. The thiadiazine ring itself may also play a role in its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-phenyl-5-(2-hydroxyethyl)-
  • 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-chlorophenyl)-5-(2-hydroxyethyl)-

Uniqueness

The presence of both bromine and chlorine atoms in 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(4-bromo-3-chlorophenyl)-5-(2-hydroxyethyl)- makes it unique compared to other similar compounds. These halogen atoms may confer distinct reactivity and biological activity, setting it apart from other thiadiazine derivatives.

Properties

CAS No.

21494-86-0

Molecular Formula

C11H12BrClN2OS2

Molecular Weight

367.7 g/mol

IUPAC Name

3-(4-bromo-3-chlorophenyl)-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione

InChI

InChI=1S/C11H12BrClN2OS2/c12-9-2-1-8(5-10(9)13)15-6-14(3-4-16)7-18-11(15)17/h1-2,5,16H,3-4,6-7H2

InChI Key

AZQQYYNEHMCOEP-UHFFFAOYSA-N

Canonical SMILES

C1N(CSC(=S)N1C2=CC(=C(C=C2)Br)Cl)CCO

Origin of Product

United States

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